

comparative analysis of Rhodamine 800 binding to different cellular structures

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Compound of Interest

Compound Name: Rhodamine 800

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Comparative Analysis of Rhodamine 800 Binding to Cellular Structures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **Rhodamine 800** binding to various cellular structures, supported by experimental data. While **Rhodamine 800** is a well-established fluorescent probe, its binding affinity is predominantly and selectively targeted towards mitochondria. This document summarizes the quantitative data available for its mitochondrial interaction and discusses its limited affinity for other cellular organelles.

Overview of Rhodamine 800 Binding Affinity

Rhodamine 800 is a near-infrared, cationic fluorescent dye.^[1] Its lipophilic and cationic nature drives its accumulation in organelles with a negative membrane potential.^{[2][3]} The primary and most well-documented target of **Rhodamine 800** within the cell is the mitochondrion, which possesses a significant negative membrane potential across its inner membrane.^{[1][2]} Evidence for specific and high-affinity binding of **Rhodamine 800** to other organelles such as the lysosome, Golgi apparatus, endoplasmic reticulum, or nucleus is limited. While other rhodamine derivatives have been engineered to target these specific organelles, **Rhodamine 800** itself demonstrates strong preferential accumulation in mitochondria.

Quantitative Data Presentation

The following table summarizes the quantitative data regarding the uptake and fluorescence changes of **Rhodamine 800** in relation to mitochondria and whole cells.

Parameter	Value	Cell/Organelle Type	Reference
Uptake by Energized Mitochondria	> 99% (at 1 μ M)	Isolated Rat Mitochondria	
Fluorescence Change upon Mitochondrial Uptake	77% decrease	Energized Rat Mitochondria	
Fluorescence Change in De-energized Mitochondria	13% decrease	Uncoupled Rat Mitochondria	
Whole Cell Uptake	75%	Hepatocytes	
Whole Cell Uptake	67%	Cardiomyocytes	
Fluorescence Change in Whole Cells	37% decrease	Hepatocytes	
Fluorescence Change in Whole Cells	16% decrease	Cardiomyocytes	

Comparative Binding Analysis Across Cellular Structures

- Mitochondria: As a cationic dye, **Rhodamine 800** is electrophoretically drawn into the mitochondrial matrix due to the highly negative mitochondrial membrane potential. This accumulation is a key indicator of mitochondrial energization and is the basis for its use in monitoring mitochondrial health. Studies have shown that over 99% of **Rhodamine 800** is taken up by energized mitochondria, leading to a significant quenching of its fluorescence.
- Lysosomes: While some rhodamine-based derivatives are designed as pH-sensitive probes for the acidic environment of lysosomes, there is no direct evidence to suggest that **Rhodamine 800** specifically accumulates in lysosomes. Co-localization studies would be

necessary to definitively determine the extent, if any, of **Rhodamine 800** presence in lysosomes.

- Golgi Apparatus: Specific fluorescent probes for the Golgi apparatus have been developed, some of which are based on the rhodamine scaffold conjugated to Golgi-targeting moieties like sphingosine. However, **Rhodamine 800** itself is not recognized as a Golgi-specific stain.
- Endoplasmic Reticulum (ER): Similar to the Golgi apparatus, specific rhodamine-based probes have been synthesized for ER imaging by incorporating ER-targeting groups. There is a lack of evidence indicating that unmodified **Rhodamine 800** has a significant binding affinity for the endoplasmic reticulum.
- Nucleus: Nuclear staining is typically achieved with dyes that have a high affinity for DNA, such as DAPI or Hoechst. While some rhodamine derivatives can show nuclear localization, **Rhodamine 800** is not a conventional nuclear stain.

Experimental Protocols

Protocol for Staining Mitochondria in Live Cells with Rhodamine 800

This protocol is adapted from standard procedures for live-cell imaging with mitochondrial membrane potential-sensitive dyes.

1. Reagent Preparation:

- Stock Solution (5 mM): Dissolve 1 mg of **Rhodamine 800** (MW: 495.95 g/mol) in 403 μ L of high-quality, anhydrous DMSO. Mix thoroughly. Aliquot and store at -20°C, protected from light.
- Working Solution (1-20 μ M): On the day of the experiment, dilute the stock solution in a suitable buffer, such as serum-free cell culture medium or PBS, to the desired final concentration. The optimal concentration may vary depending on the cell type and experimental conditions.

2. Cell Staining (Adherent Cells):

- Culture adherent cells on sterile coverslips or in a suitable imaging dish.
- When cells have reached the desired confluency, remove the culture medium.

- Wash the cells once with pre-warmed PBS.
- Add the **Rhodamine 800** working solution to the cells, ensuring the entire surface is covered.
- Incubate at 37°C for 15-30 minutes, protected from light.
- Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS.
- The cells are now ready for imaging.

3. Cell Staining (Suspension Cells):

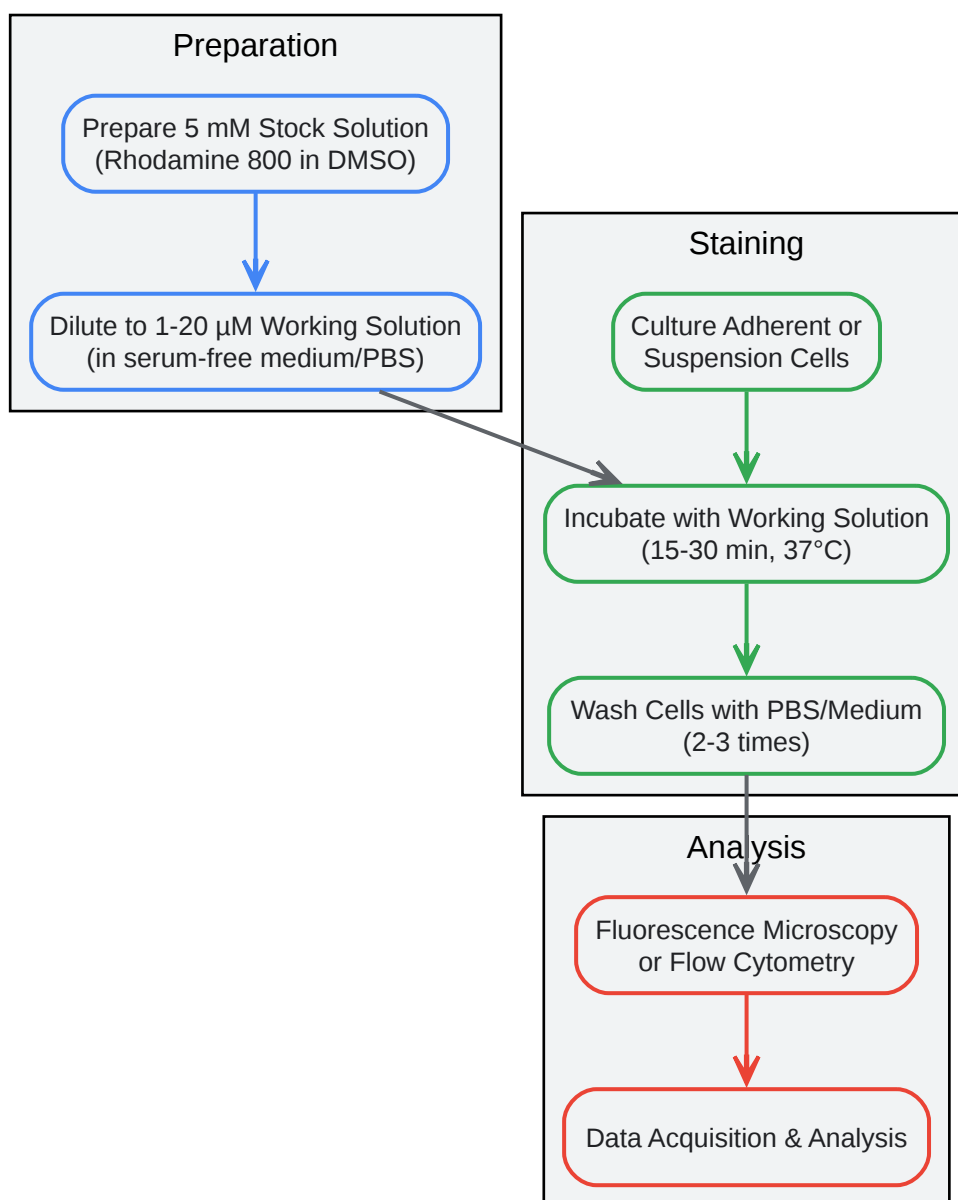
- Centrifuge the cell suspension at 1000 x g for 3-5 minutes.
- Discard the supernatant and wash the cell pellet twice with PBS.
- Resuspend the cells in the **Rhodamine 800** working solution at a density of approximately 1×10^6 cells/mL.
- Incubate at 37°C for 15-30 minutes, protected from light.
- Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.
- Wash the cell pellet twice with PBS.
- Resuspend the cells in serum-free medium or PBS for analysis.

4. Imaging:

- Observe the stained cells using a fluorescence microscope or flow cytometer.
- **Rhodamine 800** has an excitation maximum around 682 nm and an emission maximum around 712 nm in methanol. Use appropriate filter sets for near-infrared fluorescence.

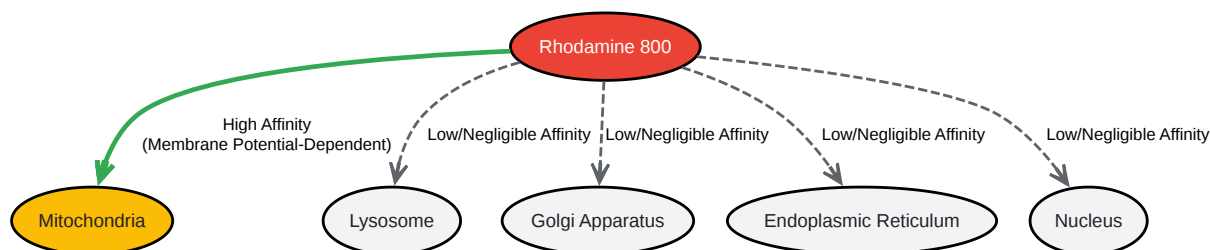
Mandatory Visualization

The following diagrams illustrate the experimental workflow for cell staining and the logical relationship of **Rhodamine 800**'s primary binding target.



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Caption: Experimental workflow for staining live cells with **Rhodamine 800**.



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Caption: Binding affinity of **Rhodamine 800** to cellular organelles.

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